molecular formula C8H11NO2 B12859768 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole

6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B12859768
M. Wt: 153.18 g/mol
InChI Key: HKOYWABEDUVGGP-UHFFFAOYSA-N
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Description

6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C8H11NO2 It features a fused ring system that includes both pyrrole and dioxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable dioxane derivative, followed by cyclization to form the desired pyrrole-dioxane fused ring system. The reaction conditions often include the use of a catalyst, such as iron(III) chloride, and may be carried out in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,2-c]carbazole: Another fused heterocyclic compound with potential biological activity.

    Dipyrrolo[3,2-c2′,3′-g]carbazole: Known for its photophysical and antioxidant properties.

Uniqueness

6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. Its combination of pyrrole and dioxane rings makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

6-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole

InChI

InChI=1S/C8H11NO2/c1-2-9-5-7-8(6-9)11-4-3-10-7/h5-6H,2-4H2,1H3

InChI Key

HKOYWABEDUVGGP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=C1)OCCO2

Origin of Product

United States

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